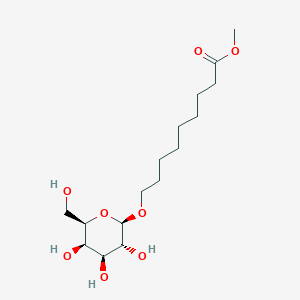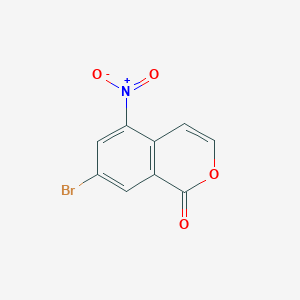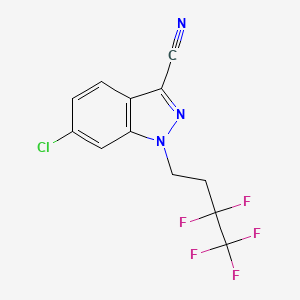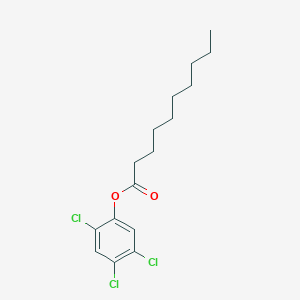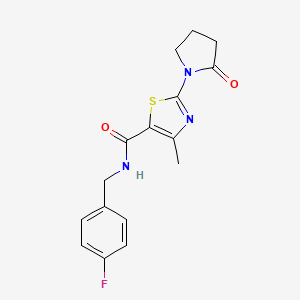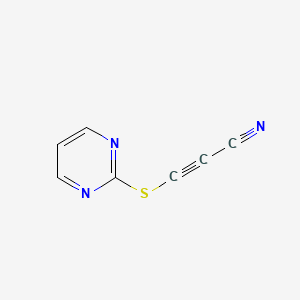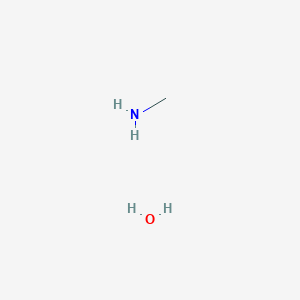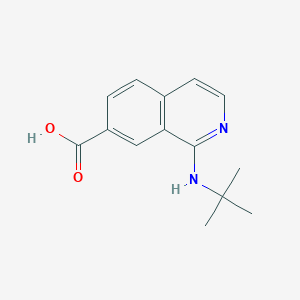![molecular formula C15H24O3Si B8508428 4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B8508428.png)
4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and an ethoxy group. This compound is of interest in organic synthesis due to its unique structural properties, which make it a valuable intermediate in the preparation of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde typically involves the protection of the hydroxyl group on a benzaldehyde derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar protection and etherification steps, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyloxy group can be substituted under acidic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic conditions (e.g., acetic acid/water mixture)
Major Products:
Oxidation: 4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzoic acid
Reduction: 4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzyl alcohol
Substitution: 4-Hydroxy-3-ethoxybenzaldehyde
Aplicaciones Científicas De Investigación
4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: Potential use in the synthesis of drug candidates with specific functional groups.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde involves its reactivity as an aldehyde and the protective role of the tert-butyldimethylsilyloxy group. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group provides stability against hydrolysis and oxidation, allowing for selective reactions at other sites on the molecule.
Comparación Con Compuestos Similares
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- 4-tert-Butyldimethylsiloxy-1-butanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
Comparison: 4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde is unique due to the presence of both the tert-butyldimethylsilyloxy and ethoxy groups, which provide distinct reactivity and stability profiles. Compared to 4-[(tert-butyldimethylsilyl)oxy]benzaldehyde, the ethoxy group introduces additional steric and electronic effects, influencing the compound’s behavior in chemical reactions.
Propiedades
Fórmula molecular |
C15H24O3Si |
|---|---|
Peso molecular |
280.43 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C15H24O3Si/c1-7-17-14-10-12(11-16)8-9-13(14)18-19(5,6)15(2,3)4/h8-11H,7H2,1-6H3 |
Clave InChI |
UUDWKDIWTMSTOW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


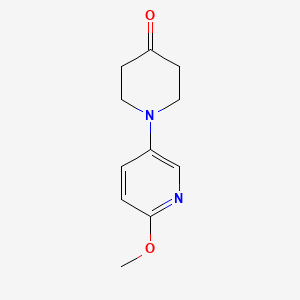
![1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B8508355.png)
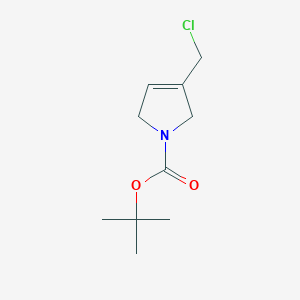
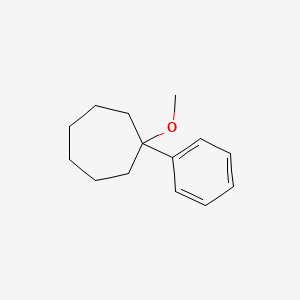
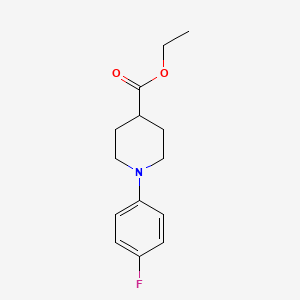
![2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid](/img/structure/B8508371.png)
